3-(Dimethoxymethyl)heptane
Overview
Description
3-(Dimethoxymethyl)heptane is an organic compound with the molecular formula C10H22O2 It is a derivative of heptane, where a dimethoxymethyl group is attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethyl)heptane can be synthesized through the reaction of 2-ethylhexanal with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final acetal product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of 2-ethylhexanal and methanol through a reactor containing an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted heptane derivatives.
Scientific Research Applications
3-(Dimethoxymethyl)heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxymethyl group can undergo hydrolysis to release methanol and the corresponding aldehyde, which can then participate in further biochemical reactions. The pathways involved include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
- 2-Ethylhexanal dimethyl acetal
- 2-Ethyl-1,1-dimethoxyhexane
- Dimethoxyethane
Comparison: 3-(Dimethoxymethyl)heptane is unique due to its specific structure and the presence of the dimethoxymethyl group at the third carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, dimethoxyethane is often used as a solvent and ligand in organometallic chemistry, whereas this compound is more commonly used as a synthetic intermediate.
Properties
IUPAC Name |
3-(dimethoxymethyl)heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-5-7-8-9(6-2)10(11-3)12-4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCLVYKEOAAKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70864479 | |
Record name | 3-(Dimethoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14250-95-4 | |
Record name | 3-(Dimethoxymethyl)heptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14250-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Dimethoxymethyl)heptane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethoxymethyl)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70864479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(dimethoxymethyl)heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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